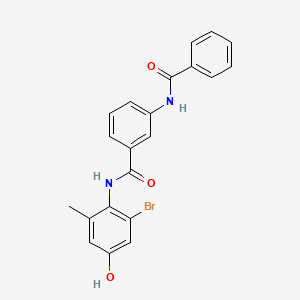

3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide

Description

3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is a complex organic compound characterized by its unique structure, which includes benzamide groups and a brominated phenyl ring

Properties

CAS No. |

917921-84-7 |

|---|---|

Molecular Formula |

C21H17BrN2O3 |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

3-benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide |

InChI |

InChI=1S/C21H17BrN2O3/c1-13-10-17(25)12-18(22)19(13)24-21(27)15-8-5-9-16(11-15)23-20(26)14-6-3-2-4-7-14/h2-12,25H,1H3,(H,23,26)(H,24,27) |

InChI Key |

LHYMJSXWFKGUOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. The process includes:

Amidation: The formation of the benzamide group through a reaction between the brominated phenyl compound and benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of a de-brominated phenyl compound

Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant potential as an antimicrobial agent. Research has shown that derivatives of bromophenol, including those similar to 3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide, exhibit inhibitory effects against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). A study highlighted that certain meta-amido bromophenol derivatives were effective against Mtb in vitro, suggesting that structural modifications can enhance their efficacy against tuberculosis .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Pathogen | Inhibition Type | Reference |

|---|---|---|---|

| This compound | Mtb | Potent Inhibition | |

| Meta-amido bromophenols | Mtb | Moderate Inhibition | |

| 4-Bromo derivatives | Mtb | Comparable Efficacy |

Potential Anti-SARS-CoV-2 Activity

Recent investigations into compounds structurally related to this compound have suggested their potential as inhibitors of SARS-CoV-2. Molecular docking studies indicated that certain benzamide derivatives could bind effectively to viral proteins, showcasing high binding affinity due to hydrogen bonds and hydrophobic interactions . This positions such compounds as candidates for further development in antiviral therapies.

Table 2: Binding Affinity of Related Compounds Against SARS-CoV-2

| Compound | Binding Affinity (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|

| N-(2-benzoylamino) phenyl benzamide | -8.5 | Hydrogen Bonds | |

| This compound | TBD | TBD | TBD |

Molecular Biology Applications

In molecular biology, the structural characteristics of compounds like this compound make them suitable for use in various assays and as probes for biological studies. Their ability to interact with specific biological targets allows researchers to explore mechanisms of action and cellular responses.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for optimizing the efficacy of compounds like this compound. Studies have shown that modifications at specific positions on the aromatic rings can significantly influence biological activity. For instance, the introduction of halogen substituents has been linked to enhanced antimicrobial properties .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Compound Example | Reference |

|---|---|---|---|

| Bromine at meta position | Increased activity | Meta-amido bromophenols | |

| Hydroxyl group removal | Decreased activity | Various derivatives |

Future Directions and Case Studies

The ongoing research into the applications of compounds like this compound suggests promising avenues for future studies:

- Antiviral Drug Development : Continued exploration into its efficacy against viral pathogens.

- Enhanced Antimicrobial Agents : Further SAR studies to optimize potency against resistant bacterial strains.

Case studies demonstrating successful applications in drug formulations or clinical trials would provide valuable insights into practical uses.

Mechanism of Action

The mechanism of action of 3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Benzamide: The simplest amide derivative of benzoic acid.

2-Bromo-N-methylbenzamide: A brominated benzamide with a methyl group.

N-(4-Fluorophenyl)-3-bromobenzamide: A fluorinated and brominated benzamide derivative.

Uniqueness

3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-Benzamido-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions, typically starting from commercially available precursors. The compound can be synthesized through an amide coupling reaction between 2-bromo-4-hydroxy-6-methylphenylamine and benzoyl chloride. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research indicates that benzamide derivatives exhibit significant antioxidant properties. In vitro studies have shown that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, derivatives of benzamides have demonstrated high percentages of scavenging activity, with some achieving up to 95% efficiency in specific assays .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters in the brain, making their inhibition a potential therapeutic target for Alzheimer's disease. Studies have reported IC50 values indicating that certain benzamide derivatives possess comparable inhibitory potency to established drugs like donepezil .

Antimicrobial Activity

Benzamide derivatives have been evaluated for their antimicrobial properties against various bacterial strains. For example, compounds similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action . This suggests potential applications in treating bacterial infections.

Case Studies

- Cytotoxicity Studies : A series of benzamide derivatives were evaluated for cytotoxic effects on cancer cell lines. Compounds exhibited varying degrees of cytotoxicity, with some showing cell viability greater than 80% at certain concentrations, indicating a favorable safety profile for further development as anticancer agents .

- In Vivo Efficacy : In animal models, related benzamide compounds have demonstrated enhanced efficacy in treating infections caused by resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). These studies highlight the potential of benzamide derivatives as effective therapeutic agents in clinical settings .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests a competitive mechanism where it binds to the active site of these enzymes, preventing substrate hydrolysis.

- Antioxidant Mechanism : The antioxidant activity is likely due to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.